molecular formula C17H12BrNO2 B2440588 6-Bromo-8-methyl-2-phenylquinoline-4-carboxylic acid CAS No. 894552-35-3

6-Bromo-8-methyl-2-phenylquinoline-4-carboxylic acid

Cat. No. B2440588
CAS RN: 894552-35-3
M. Wt: 342.192
InChI Key: GNZJSUBMTVWHNN-UHFFFAOYSA-N
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Description

6-Bromo-8-methyl-2-phenylquinoline-4-carboxylic acid is a chemical compound with the molecular formula C17H12BrNO2 and a molecular weight of 342.19 . It is used for proteomics research applications .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a quinoline core, which is a benzene ring fused with a pyridine moiety . The compound also contains bromine, methyl, and carboxylic acid functional groups .


Physical And Chemical Properties Analysis

This compound is a solid compound . Its exact physical and chemical properties, such as melting point, solubility, and stability, are not specified in the search results.

Scientific Research Applications

Photolabile Protecting Groups

A study by Fedoryak and Dore (2002) highlighted the synthesis and photochemistry of a new photolabile protecting group for carboxylic acids based on 8-bromo-7-hydroxyquinoline (BHQ). BHQ showed greater single-photon quantum efficiency compared to other esters and had sufficient sensitivity to multiphoton-induced photolysis for in vivo use, making it useful as a caging group for biological messengers (Fedoryak & Dore, 2002).

Synthetic Methodologies

Javadi and Azizian (2016) reported a one-pot synthesis method for creating a series of 6-(4-carboxy-3-methyl-2-phenylquinolin-6-ylsulfonyl)-3-methyl-2-phenylquinoline-4-carboxylic acids from dapsone, α-ketobutyric acid, and aromatic aldehydes. This method is notable for its simplicity, mild conditions, and environmental friendliness, presenting a promising alternative for synthesizing quinoline-4-carboxylic acid derivatives (Javadi & Azizian, 2016).

Biological Activities

  • The discovery of new sulfone dimers with potential anticancer properties was reported by Javadi and Azizian, emphasizing the significance of quinoline derivatives in medical research (Javadi & Azizian, 2016).
  • Selvam et al. (2010) explored the antiviral and cytotoxic activities of quinazolin-4(3H)-ones, identifying specific derivatives like 5-Bromo-2-(6-bromo-4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzoic acid (MBR2) with notable antiviral activity against Herpes simplex and vaccinia viruses, showcasing the therapeutic potential of these compounds (Selvam et al., 2010).

properties

IUPAC Name

6-bromo-8-methyl-2-phenylquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrNO2/c1-10-7-12(18)8-13-14(17(20)21)9-15(19-16(10)13)11-5-3-2-4-6-11/h2-9H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNZJSUBMTVWHNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(C=C2C(=O)O)C3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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